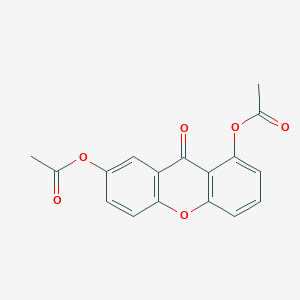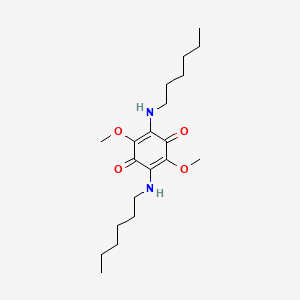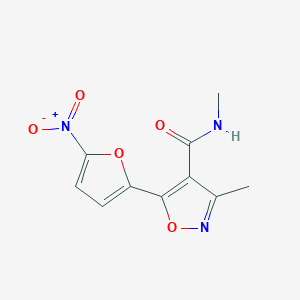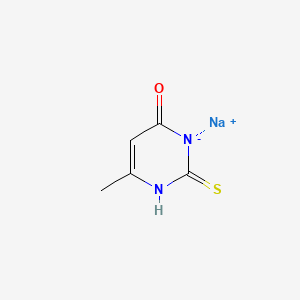
Sodium methylthiouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium methylthiouracil is an organosulfur compound primarily known for its antithyroid properties. It is a derivative of thiouracil and is used to manage hyperthyroidism by inhibiting the synthesis of thyroid hormones. This compound is not commonly used in clinical settings in the United States but has found applications in other regions and various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium methylthiouracil is synthesized through the condensation of ethyl acetoacetate with thiourea. This reaction typically occurs under acidic conditions, leading to the formation of the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Sodium methylthiouracil undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkylated or aminated derivatives.
Scientific Research Applications
Sodium methylthiouracil has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on thyroid hormone synthesis and its potential use in managing thyroid disorders.
Mechanism of Action
Sodium methylthiouracil exerts its effects by inhibiting the enzyme thyroid peroxidase, which is essential for the synthesis of thyroid hormones. This inhibition reduces the formation of thyroxine (T4) and triiodothyronine (T3), leading to decreased thyroid hormone levels. The compound also affects the iodination of tyrosyl residues in thyroglobulin, further contributing to its antithyroid effects .
Comparison with Similar Compounds
Propylthiouracil: Another antithyroid drug with a similar mechanism of action but different pharmacokinetic properties.
Methimazole: A widely used antithyroid drug that is more potent and has a longer duration of action compared to sodium methylthiouracil.
Carbimazole: A prodrug that is converted to methimazole in the body and is used in the treatment of hyperthyroidism.
Uniqueness: this compound is unique in its specific inhibition of thyroid peroxidase and its potential anti-inflammatory properties. While other antithyroid drugs share similar mechanisms, this compound’s distinct chemical structure and reactivity make it a valuable compound for various research applications .
Properties
CAS No. |
22874-42-6 |
|---|---|
Molecular Formula |
C5H5N2NaOS |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
sodium;6-methyl-2-sulfanylidene-1H-pyrimidin-3-id-4-one |
InChI |
InChI=1S/C5H6N2OS.Na/c1-3-2-4(8)7-5(9)6-3;/h2H,1H3,(H2,6,7,8,9);/q;+1/p-1 |
InChI Key |
KOXSMEKMHFMILE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=O)[N-]C(=S)N1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


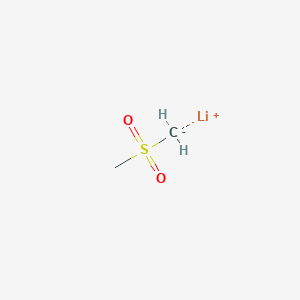

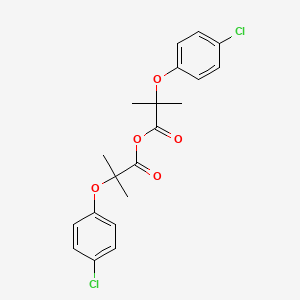
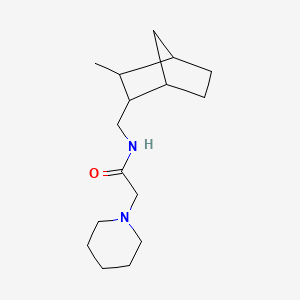
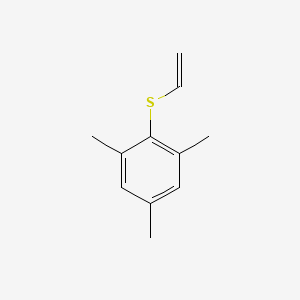
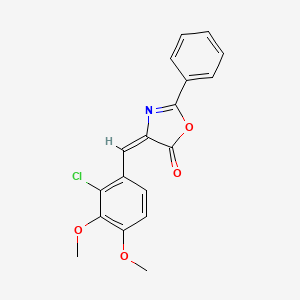


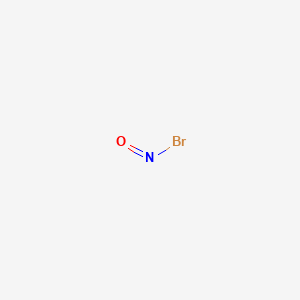
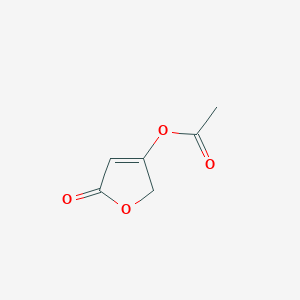
![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)
